For instance, the synthesis of (3S, 4R)-4-(4-Fluorophenyl)Piperidine-3-methanol, a potential impurity in Paroxetine Hydrochloride, involves a multi-step process starting with (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine []. This suggests that similar strategies involving the manipulation of substituted piperidine derivatives could be employed for the synthesis of 2-(3-Fluorophenyl)piperidine hydrochloride.
For example, the crystal structure of exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride, which shares structural similarities with 2-(3-Fluorophenyl)piperidine hydrochloride, reveals a piperidinyl moiety with a more planar geometry compared to its nortropane benzamide analog []. This information, along with data from other structurally related compounds, can be utilized to model and predict the molecular structure of 2-(3-Fluorophenyl)piperidine hydrochloride.
While none of the papers directly discuss the use of 2-(3-Fluorophenyl)piperidine hydrochloride, several describe structurally similar compounds or derivatives with diverse pharmacological activities. For example, compounds like 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, structurally analogous to 2-(3-Fluorophenyl)piperidine hydrochloride, exhibit antidepressant activity in mice forced swimming tests []. This highlights the potential of 2-(3-Fluorophenyl)piperidine hydrochloride as a starting point for developing novel compounds with therapeutic potential.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: